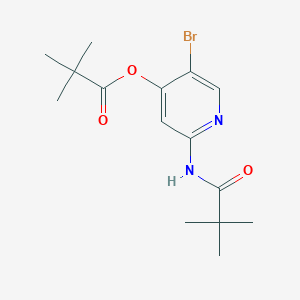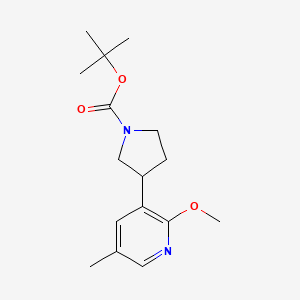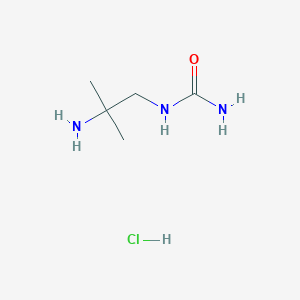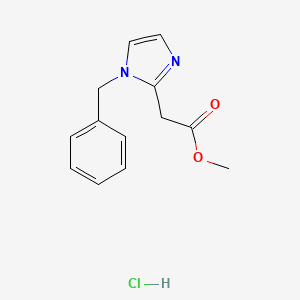
2-(1-メチル-1H-イミダゾール-2-イル)酢酸エチル塩酸塩
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Molecular Structure Analysis
The molecular structure of imidazole is characterized by a five-membered ring, which includes two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole is an amphoteric molecule, meaning it can react as both an acid and a base . It is highly soluble in water and other polar solvents .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents .
科学的研究の応用
抗菌剤
2-(1-メチル-1H-イミダゾール-2-イル)酢酸エチル塩酸塩を含むイミダゾール誘導体は、抗菌剤としての可能性について研究されています。 イミダゾール環は、抗菌作用を持つ多くの化合物に見られる共通の特徴です . これらの化合物は、細菌細胞壁の合成を妨げたり、細菌のタンパク質合成を阻害することで、細菌の増殖を抑制することができます。
抗真菌治療
イミダゾール部分は、抗真菌薬の重要な成分でもあります。 真菌細胞膜の必須成分であるエルゴステロールの合成を阻害することで、さまざまな真菌病原体に効果を発揮します . この阻害により、膜の透過性が高くなり、最終的に真菌細胞が死滅します。
抗腫瘍活性
いくつかのイミダゾール誘導体は、抗腫瘍活性を示します。これらは、腫瘍の増殖と増殖に不可欠な酵素の阻害剤として機能することができます。 たとえば、これらの化合物は、癌細胞でしばしば活性化しているテロメラーゼ酵素を阻害し、これらの細胞の複製能力を制限することができます .
抗ウイルス用途
イミダゾール化合物は、抗ウイルス剤として有望であることが示されています。ウイルス酵素を標的としたり、ウイルスDNA合成を阻害することで、ウイルスの複製を阻害することができます。 これは、ウイルスによって引き起こされる病気の治療のための潜在的な候補としています .
抗炎症作用
イミダゾール誘導体の抗炎症作用は、体の炎症反応を調節する能力に由来します。 これらは、炎症性サイトカインの産生を阻害したり、炎症を引き起こすシグナル伝達経路を阻害することができます .
消化器治療
2-(1-メチル-1H-イミダゾール-2-イル)酢酸エチル塩酸塩などのイミダゾール誘導体は、消化器疾患の治療に使用されてきました。 これらは、プロトンポンプ阻害剤として作用し、胃酸の産生を減らし、逆流性食道炎(GERD)などの症状を緩和します .
作用機序
Target of Action
Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride is a compound that contains an imidazole ring . Imidazole derivatives have been found to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives can interact with various enzymes and proteins due to their amphoteric nature . They can act as enzyme substrates, providing insights into enzyme specificity.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various effects at the molecular and cellular levels .
Action Environment
It is known that the biological activity of imidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
将来の方向性
生化学分析
Biochemical Properties
Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in this compound is known to interact with metal ions, which can influence enzyme activity. For instance, it can act as a ligand for metalloenzymes, thereby affecting their catalytic functions. Additionally, ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride can form hydrogen bonds with amino acid residues in proteins, influencing protein folding and stability .
Cellular Effects
Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride has been observed to impact various cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for signal transduction. This compound can also affect gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, it can act as a competitive inhibitor for certain enzymes by mimicking the substrate and binding to the active site. Additionally, ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures. Long-term studies have shown that ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or improving metabolic function. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with other biomolecules. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic balance .
Transport and Distribution
Within cells and tissues, ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. This compound can also accumulate in specific tissues or organs, depending on its affinity for certain biomolecules and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic enzymes. The localization of ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride can determine its specific biochemical and cellular effects .
特性
IUPAC Name |
ethyl 2-(1-methylimidazol-2-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)6-7-9-4-5-10(7)2;/h4-5H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMPVVVZKGTNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CN1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-41-8 | |
| Record name | 1H-Imidazole-2-acetic acid, 1-methyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B1521479.png)




![tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate](/img/structure/B1521488.png)




![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B1521497.png)

